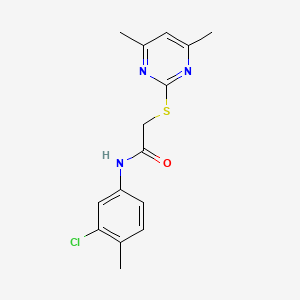

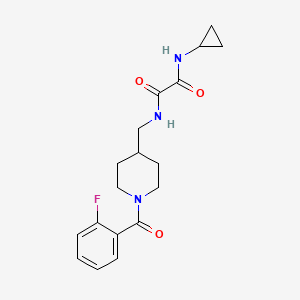

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

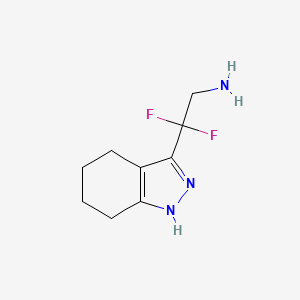

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFMP is a furan-based molecule that has a cyano group and a phenyl ring attached to it. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide is involved in various chemical synthesis processes, showcasing its utility in creating complex molecules. One study highlights its use in oxidative cyclization reactions with unsaturated amides, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process, involving manganese(III) acetate, reveals the compound's reactivity and potential in organic synthesis (Burgaz et al., 2007). Additionally, it has been utilized in the synthesis and alkylation of various derivatives, indicating its versatility in creating a range of chemical entities (Dyachenko et al., 2008).

Spectroscopic and Computational Studies

The compound has been characterized using various spectroscopic methods and computational techniques. For example, a related compound was analyzed using FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Quantum mechanical computations further elucidated its electronic properties and molecular interactions, emphasizing the compound's importance in theoretical and computational chemistry (Chandralekha et al., 2019).

Liquid Chromatography and Enantioseparation

The compound has been subjected to high-performance liquid chromatographic methods for enantioseparation, highlighting its relevance in pharmacological and analytical chemistry. This process is crucial for separating and analyzing the different enantiomers of a compound, which can have vastly different biological activities (Török et al., 2005).

Thermodynamic Properties

The thermodynamic properties of N-(3-cyano-5-phenyl-2-furyl)-2-methylpropanamide and its derivatives have been studied in various solvents. This research provides valuable insights into the solubility and interaction of the compound with different solvents, essential for process design and development in chemical industries (Sobechko et al., 2017).

Eigenschaften

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIJIZWHQGHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330562 |

Source

|

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

453590-29-9 |

Source

|

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)

![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572283.png)